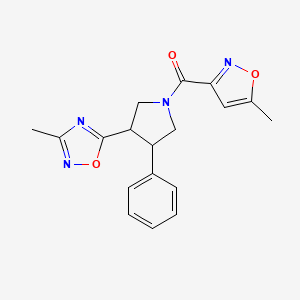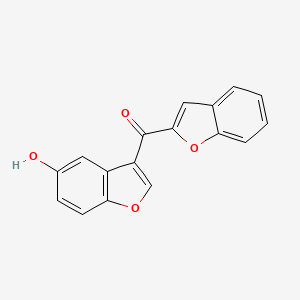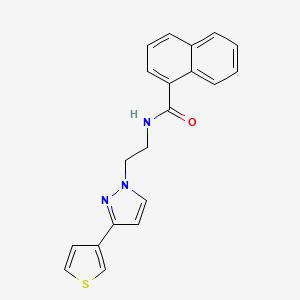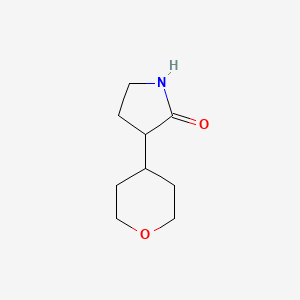![molecular formula C23H22FN5O2 B2697383 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 946332-36-1](/img/structure/B2697383.png)
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine derivatives has been a focus in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Chemical Reactions Analysis
Pyridazine based systems have been shown to have numerous practical applications . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .Physical and Chemical Properties Analysis
The physiochemical properties of a new pyridazin-3(2H)-one derivative were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .科学的研究の応用
Discovery and Synthesis for Medicinal Applications
Researchers have been focusing on the synthesis and discovery of novel pyrazoles and related compounds due to their significant medicinal potential. For instance, Thangarasu et al. (2019) discussed the synthesis of novel pyrazole derivatives with promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These compounds show excellent inhibition of COX-2 and HRBC membrane stabilization properties, highlighting their potential as future anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anticancer Activity
Novel compounds with fluoro substitutions, such as those studied by Hammam et al. (2005), have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This research underscores the potential of fluoro-substituted compounds in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Molecular Docking and Antimicrobial Evaluation
Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrids and evaluated their antimicrobial activity. The compound 6m, in particular, demonstrated excellent potency against A. niger, even surpassing the reference drug Fluconazole. Molecular docking studies further ascertained the binding conformation of the most active compounds, indicating their potential as antimicrobial agents (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Enzyme Inhibition for Neurodegenerative Disorders
A novel series of pyridazinone-based PDE10A inhibitors, as described by Kunitomo et al. (2014), includes compounds with potent inhibitory activity, excellent selectivity over other PDEs, and favorable pharmacokinetics. These compounds, especially ITI-214, are being evaluated for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease due to their high brain penetration and efficacy in elevating striatal cAMP and cGMP levels (Kunitomo et al., 2014).
作用機序
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity . This interaction results in the blocking of the necroptosis signaling pathway . The compound has shown favorable RIPK1 kinase inhibition activity, with a high RIPK1 binding affinity .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This results in the blocking of downstream effects of the pathway, including the phosphorylation of the RIPK1/RIPK3/MLKL pathway .
Pharmacokinetics
The compound displays acceptable pharmacokinetic characteristics . In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound also has an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blocking of TNFα-induced necroptosis in both human and murine cells . This results in the inhibition of the RIPK1/RIPK3/MLKL pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . The compound is chemisorbed on the surface following the Langmuir adsorption model . The adsorbed compound coating enhances the hydrophobicity of the surface .
将来の方向性
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWTWTSVZZXUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2697307.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)

![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)



![5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid](/img/structure/B2697322.png)
